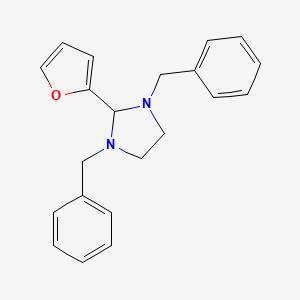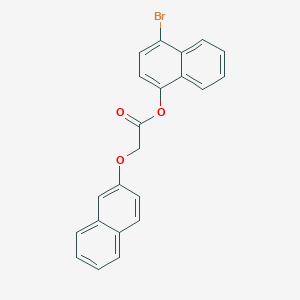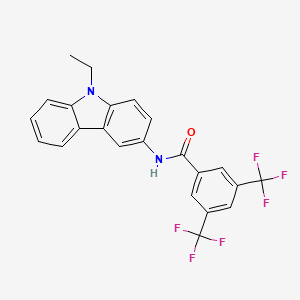![molecular formula C28H24Cl2N2O2 B12452730 11-(2,4-dichlorophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12452730.png)
11-(2,4-dichlorophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 11-(2,4-dichlorophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 3-phenylpropanoic acid to form an intermediate, which is then cyclized with a suitable amine to form the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
11-(2,4-dichlorophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
作用机制
The mechanism of action of this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets and pathways involved include the GABAergic system and related neurotransmitter pathways .
相似化合物的比较
Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam . Compared to these compounds, 11-(2,4-dichlorophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has unique structural features that may confer different pharmacological properties . For example, the presence of the 2,4-dichlorophenyl group may enhance its binding affinity to GABA receptors .
属性
分子式 |
C28H24Cl2N2O2 |
|---|---|
分子量 |
491.4 g/mol |
IUPAC 名称 |
6-(2,4-dichlorophenyl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H24Cl2N2O2/c1-2-26(34)32-24-11-7-6-10-22(24)31-23-14-18(17-8-4-3-5-9-17)15-25(33)27(23)28(32)20-13-12-19(29)16-21(20)30/h3-13,16,18,28,31H,2,14-15H2,1H3 |
InChI 键 |
LDHPDNDMFBVXGY-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=C(C=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452648.png)

![3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452655.png)

![4-bromo-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B12452659.png)

![1-[4-Amino-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B12452672.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide](/img/structure/B12452673.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12452677.png)


![N-(4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B12452712.png)
![4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12452715.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B12452716.png)
